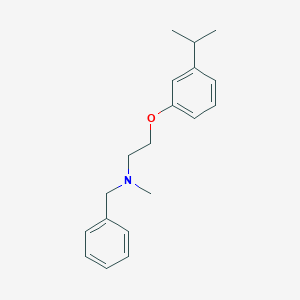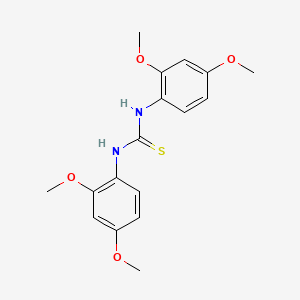
N,N'-bis(2,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2,4-dimethoxyphenyl)thiourea, also known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of N,N'-bis(2,4-dimethoxyphenyl)thiourea is complex and depends on the specific application. In cancer cells, N,N'-bis(2,4-dimethoxyphenyl)thiourea inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inflammation and diabetes are associated with the activation of the nuclear factor-kappa B (NF-κB) pathway, and N,N'-bis(2,4-dimethoxyphenyl)thiourea has been shown to inhibit NF-κB activation, leading to a reduction in inflammation and improved glucose metabolism. In plants, N,N'-bis(2,4-dimethoxyphenyl)thiourea acts as a plant growth regulator by affecting the expression of genes involved in plant growth and development. The fungicidal activity of N,N'-bis(2,4-dimethoxyphenyl)thiourea is due to its ability to disrupt the cell membrane of fungi.
Biochemical and Physiological Effects:
N,N'-bis(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N,N'-bis(2,4-dimethoxyphenyl)thiourea induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. Inflammation and diabetes are associated with oxidative stress, and N,N'-bis(2,4-dimethoxyphenyl)thiourea has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In plants, N,N'-bis(2,4-dimethoxyphenyl)thiourea affects the expression of genes involved in plant growth and development, leading to changes in plant morphology and physiology. The fungicidal activity of N,N'-bis(2,4-dimethoxyphenyl)thiourea disrupts the cell membrane of fungi, leading to cell death.
实验室实验的优点和局限性
N,N'-bis(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. N,N'-bis(2,4-dimethoxyphenyl)thiourea is stable under various conditions, making it suitable for long-term storage and transportation. N,N'-bis(2,4-dimethoxyphenyl)thiourea is also soluble in various solvents, allowing for easy preparation of solutions for experiments. N,N'-bis(2,4-dimethoxyphenyl)thiourea has low toxicity, making it safe for use in lab experiments. However, N,N'-bis(2,4-dimethoxyphenyl)thiourea has some limitations, including its high cost and limited availability. The synthesis of N,N'-bis(2,4-dimethoxyphenyl)thiourea requires specialized equipment and expertise, making it expensive and time-consuming. N,N'-bis(2,4-dimethoxyphenyl)thiourea is also not widely available, limiting its use in some experiments.
未来方向
N,N'-bis(2,4-dimethoxyphenyl)thiourea has shown promising results in various scientific fields, and there are several future directions for its research and development. In medicine, N,N'-bis(2,4-dimethoxyphenyl)thiourea can be further studied as an anti-cancer, anti-inflammatory, and anti-diabetic agent. In agriculture, N,N'-bis(2,4-dimethoxyphenyl)thiourea can be tested for its potential use as a plant growth regulator and a fungicide. In material science, N,N'-bis(2,4-dimethoxyphenyl)thiourea can be explored as a potential precursor for the synthesis of new materials with unique properties. Further research can also focus on the synthesis of N,N'-bis(2,4-dimethoxyphenyl)thiourea using more efficient and cost-effective methods and the development of new derivatives with improved properties.
Conclusion:
In conclusion, N,N'-bis(2,4-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N'-bis(2,4-dimethoxyphenyl)thiourea can be synthesized using different methods, and its mechanism of action has been studied in detail. N,N'-bis(2,4-dimethoxyphenyl)thiourea has shown promising results in medicine, agriculture, and material science, and there are several future directions for its research and development. N,N'-bis(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity, but it also has some limitations, including its high cost and limited availability. Further research on N,N'-bis(2,4-dimethoxyphenyl)thiourea can lead to the development of new drugs, plant growth regulators, and materials with unique properties.
合成方法
N,N'-bis(2,4-dimethoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 2,4-dimethoxyaniline with thiocarbonyl diimidazole or the reaction of 2,4-dimethoxyphenyl isothiocyanate with aniline. The yield and purity of N,N'-bis(2,4-dimethoxyphenyl)thiourea depend on the reaction conditions, such as temperature, solvent, and reactant ratio. The synthesized N,N'-bis(2,4-dimethoxyphenyl)thiourea can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
科学研究应用
N,N'-bis(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, N,N'-bis(2,4-dimethoxyphenyl)thiourea has been investigated as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. N,N'-bis(2,4-dimethoxyphenyl)thiourea has also been studied for its potential use as an anti-inflammatory and anti-diabetic agent. In agriculture, N,N'-bis(2,4-dimethoxyphenyl)thiourea has been tested as a plant growth regulator and a fungicide. In material science, N,N'-bis(2,4-dimethoxyphenyl)thiourea has been explored as a potential precursor for the synthesis of new materials with unique properties.
属性
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-13(15(9-11)22-3)18-17(24)19-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFHJZLLCBQDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,4-dimethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

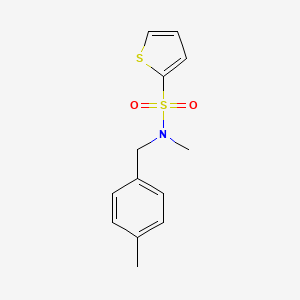
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
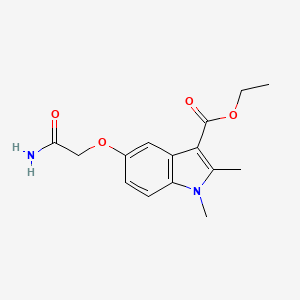
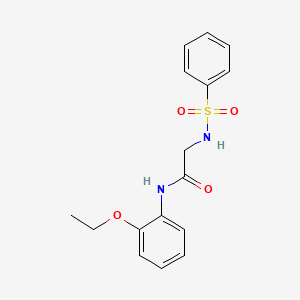
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
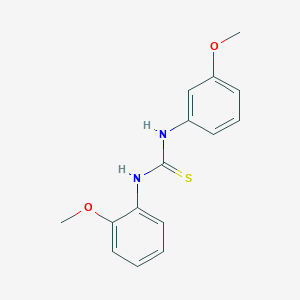
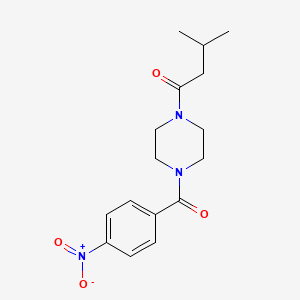



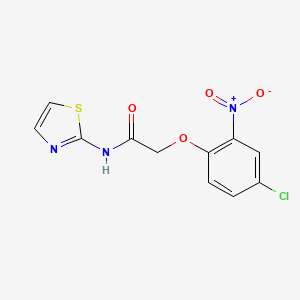
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
